O-allylvanillin
Description
Contextual Significance in Contemporary Organic Synthesis
4-(Allyloxy)-3-methoxybenzaldehyde serves as a key starting material and intermediate in a range of synthetic pathways. Its utility is demonstrated in its conversion to other valuable compounds, such as 3-allyl-4-hydroxy-5-methoxybenzaldehyde through a Claisen rearrangement, a reaction that can be efficiently carried out using microwave irradiation. chemicalbook.com This transformation highlights the role of 4-(allyloxy)-3-methoxybenzaldehyde as a precursor to substituted benzaldehydes that are themselves important in the synthesis of natural products and other biologically active molecules.
The compound is often employed in the synthesis of derivatives that are investigated for their potential applications in various fields. For instance, derivatives of similar aromatic aldehydes are explored for their potential as antimicrobial and anticancer agents, as well as for use in cosmetic formulations. The synthesis of 4-(allyloxy)-3-methoxybenzaldehyde itself is typically achieved through the reaction of vanillin (B372448) with an allyl halide, a common method for introducing the versatile allyl group. mdpi.com The strategic placement of the allyloxy group, along with the methoxy (B1213986) and aldehyde functionalities, provides chemists with a versatile scaffold for further molecular elaboration. This makes it a valuable tool in the construction of complex molecular frameworks, including heterocyclic compounds and potential therapeutic agents. orientjchem.org
Molecular Architecture and its Impact on Chemical Reactivity
The chemical reactivity of 4-(allyloxy)-3-methoxybenzaldehyde is a direct consequence of its distinct molecular structure, which features an aromatic ring substituted with an aldehyde, a methoxy group, and an allyloxy group. nih.govchemspider.com This combination of functional groups provides multiple sites for chemical modification, rendering the molecule highly versatile in organic reactions.
The aldehyde group (-CHO) is a primary site of reactivity. It can be readily oxidized to form the corresponding carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds. The allyloxy group (-OCH₂CH=CH₂) is another key feature, known to undergo nucleophilic substitution reactions. Perhaps its most significant reaction is the thermal or microwave-assisted Claisen rearrangement, where the allyl group migrates from the oxygen atom to an adjacent carbon on the benzene (B151609) ring, leading to the formation of a C-allyl phenol (B47542) derivative. chemicalbook.comprepchem.comprepchem.com This intramolecular rearrangement is a powerful tool for carbon-carbon bond formation in aromatic systems.
Below is a table summarizing some of the key chemical properties of 4-(Allyloxy)-3-methoxybenzaldehyde.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 4-(allyloxy)-3-methoxybenzaldehyde |
| CAS Number | 22280-95-1 |
Data sourced from PubChem and ChemSpider. nih.govchemspider.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCHURQYFMBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366362 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-95-1 | |
| Record name | 4-(allyloxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies
Established Reaction Pathways for 4-(Allyloxy)-3-methoxybenzaldehyde Synthesis
The Williamson ether synthesis stands as the most prominent and well-documented method for synthesizing 4-(Allyloxy)-3-methoxybenzaldehyde. This is complemented by investigations into other etherification techniques and solutions to challenges in regioselectivity.
The most common route to 4-(Allyloxy)-3-methoxybenzaldehyde is the Williamson ether synthesis, a robust and versatile SN2 reaction. wikipedia.org This method typically involves the reaction of the sodium or potassium salt of a vanillin (B372448) derivative (4-hydroxy-3-methoxybenzaldehyde) with an allyl halide, such as allyl bromide or allyl chloride. wikipedia.orgprepchem.com The vanillin derivative's hydroxyl group is first deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the ether linkage. wikipedia.orgmasterorganicchemistry.com
Significant efforts have been made to optimize the Williamson ether synthesis for 4-(Allyloxy)-3-methoxybenzaldehyde production. Key parameters that have been investigated include the choice of base, solvent, temperature, and the use of catalysts.
Base and Solvent Systems: A variety of bases and solvents are employed. Potassium carbonate (K2CO3) in acetone (B3395972) is a frequently used combination, where the mixture is refluxed for several hours. prepchem.comprepchem.com Other solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are also common as they are effective in promoting the SN2 reaction. wikipedia.org The reaction can be conducted at temperatures ranging from room temperature to 100 °C, with reaction times typically between 1 and 8 hours. byjus.com For instance, one procedure involves dissolving vanillin in butan-2-one with K2CO3, heating to 60°C, and then adding 1-bromohexane (B126081) to reflux for 3-4 hours. nih.gov Another example uses isovanillin (B20041) with potassium carbonate in acetone, refluxed for 5 hours. prepchem.com
Catalyst Systems: To enhance reaction rates and efficiency, various catalytic systems are utilized. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, are used, particularly in industrial settings, to improve the solubility of the alkoxide nucleophile. wikipedia.org In cases where the alkylating agent is less reactive, iodide salts can be added as a catalyst. The iodide ion can undergo a halide exchange with an alkyl chloride, for example, to produce a more reactive alkyl iodide in situ. byjus.com In some syntheses, sodium iodide is added along with the base and alkyl halide to facilitate the reaction. mdpi.com
The yield for the Williamson ether synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde can range from 50% to over 95%, depending on the specific conditions and purity of reactants. wikipedia.orgbyjus.com Microwave-assisted synthesis has emerged as a significant method for improving efficiency. For example, the related Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to produce 3-allyl-4-hydroxy-5-methoxybenzaldehyde can achieve a 92% yield in just 3 hours under microwave irradiation at 200 °C in N-methylpyrrolidone (NMP). chemicalbook.com This suggests that microwave assistance can drastically reduce reaction times and potentially increase yields for the initial etherification step as well. Optimization studies focus on fine-tuning the ratio of reactants, catalyst loading, and physical parameters like temperature and reaction time to maximize conversion and minimize side reactions. researchgate.net
Interactive Table: Williamson Ether Synthesis Conditions for Allyloxybenzaldehyde Derivatives
| Starting Material | Base | Solvent | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | K₂CO₃ | Acetone | Allyl bromide | Reflux, 2 hours | Not specified | prepchem.comprepchem.com |
| Vanillin | K₂CO₃ | Butan-2-one | 1-Bromohexane | 60°C, then reflux 3-4 hours | Not specified | nih.gov |
| Isovanillin | K₂CO₃ | Acetone | Allyl bromide | Reflux, 5 hours | 85 g from 76 g isovanillin | prepchem.com |
| 3,4-Dihydroxybenzaldehyde (B13553) | NaHCO₃ | DMF | Allyl bromide | 40°C, 24 hours | 91% (for 4-allyloxy isomer) | mdpi.com |
While the Williamson ether synthesis is dominant, other etherification methods exist in organic chemistry, such as the Ullman condensation, though their specific application for producing 4-(Allyloxy)-3-methoxybenzaldehyde is less commonly reported in readily available literature. orientjchem.org The Ullman reaction is typically used for synthesizing diaryl ethers and involves a copper-catalyzed reaction, which may present different substrate scope and condition requirements compared to the Williamson synthesis. orientjchem.org Research continues to explore transition-metal-free and ionic-liquid-promoted etherification reactions, which could serve as potential alternatives. orientjchem.org
A significant challenge arises when the starting material possesses more than one hydroxyl group, as is the case with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The goal is to selectively alkylate the hydroxyl group at the C4 position while leaving the C3 hydroxyl group free, to ultimately yield 4-(Allyloxy)-3-methoxybenzaldehyde after a subsequent methylation step (or vice-versa).
The hydroxyl group at the C4 position is para to the electron-withdrawing aldehyde group, which makes its proton more acidic and thus more readily deprotonated to form a phenoxide. This increased nucleophilicity of the 4-phenoxide compared to the 3-phenoxide allows for regioselective alkylation at the C4 position under carefully controlled conditions. mdpi.com A successful regioselective synthesis was achieved by reacting 3,4-dihydroxybenzaldehyde with allyl bromide in DMF at 40°C using sodium bicarbonate as the base and sodium iodide as a catalyst, yielding the desired 4-allyloxy-3-hydroxybenzaldehyde in 91% yield. mdpi.com This demonstrates that by exploiting the differential acidity of the phenolic protons, high regioselectivity can be achieved, overcoming the challenge of producing isomeric mixtures like 3-(Allyloxy)-4-hydroxybenzaldehyde. mdpi.com
Williamson Ether Synthesis from Vanillin Derivatives
Green Chemistry Principles in the Synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde
The application of green chemistry principles to the synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde aims to reduce the environmental impact of the process. Key strategies include the use of environmentally benign solvents, enhancing atom economy, and employing energy-efficient methods. youtube.com
One major focus is the replacement of volatile and often toxic organic solvents like DMF or chlorinated hydrocarbons with greener alternatives. youtube.com Research into solvent-free reaction conditions or the use of safer solvents like ethanol (B145695) or even water (in phase-transfer catalysis) is a key aspect of this effort. researchgate.netyoutube.com Acetic acid, for example, is considered a very green solvent. youtube.com
Chemical Reactivity, Transformation Mechanisms, and Derivatization Studies
Reactivity of the Aldehyde Functional Group
The aldehyde group in 4-(Allyloxy)-3-methoxybenzaldehyde is a key site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon. vaia.comdoubtnut.com In contrast, an electron-withdrawing group, such as a nitro group, would increase the reactivity towards nucleophilic addition. vaia.comdoubtnut.com
Nucleophilic addition reactions typically proceed via a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. pressbooks.publibretexts.org Alternatively, the intermediate can undergo elimination of water to form a product with a carbon-nucleophile double bond. libretexts.org
Condensation reactions are also characteristic of aldehydes. For instance, 3-Hydroxy-4-methoxybenzaldehyde undergoes condensation with hydrazides to form Schiff bases and with 1-azabicyclo[2.2.2]octan-3-one to yield a benzylidene derivative. sigmaaldrich.comsigmaaldrich.com
Oxidative and Reductive Transformations
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of 4-methoxytoluene to 4-anisaldehyde using manganese dioxide is a common method for preparing related benzaldehydes. wikipedia.org This indicates that the aldehyde group in 4-(Allyloxy)-3-methoxybenzaldehyde could be susceptible to similar oxidative transformations.
The reduction of benzaldehydes to their corresponding alcohols is also a well-established transformation. For example, the reduction of 4-methoxybenzaldehyde (B44291) can be achieved using various catalytic systems. researchgate.netresearchgate.net These methods often employ a hydride source and a metal catalyst. researchgate.netresearchgate.net
Transformations Involving the Allyloxy Moiety
The allyloxy group in 4-(Allyloxy)-3-methoxybenzaldehyde provides another reactive site for various chemical transformations.
Olefin Isomerization and Cross-Metathesis Reactions
The allyl group can participate in olefin metathesis reactions, a powerful tool for forming new carbon-carbon double bonds. wikipedia.org Cross-metathesis involves the reaction of two different alkenes to create new olefinic products. organic-chemistry.org This reaction is often catalyzed by ruthenium-based complexes, such as Grubbs catalysts. organic-chemistry.orgfrontiersin.org The efficiency and selectivity of cross-metathesis can be influenced by the catalyst and reaction conditions. frontiersin.orgapeiron-synthesis.com Olefin isomerization is another potential transformation, which can lead to the formation of stereoisomeric products. nih.gov
Allylic Rearrangements and Claisen Rearrangement Studies
Allyl ethers, such as 4-(Allyloxy)-3-methoxybenzaldehyde, can undergo thermal or catalyzed rearrangements. The Claisen rearrangement is a mychemblog.commychemblog.com-sigmatropic rearrangement that converts an allyl phenyl ether into a C-allylated phenol (B47542). mychemblog.comwikipedia.orgorganic-chemistry.org In the case of 4-(Allyloxy)-3-methoxybenzaldehyde, heating can induce a Claisen rearrangement to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde. This rearrangement is often followed by rearomatization of the ring. mychemblog.comorganic-chemistry.org The choice of solvent and temperature can significantly impact the reaction's efficiency.
Selective Cleavage and Modification of the Allyl Ether Linkage
The allyl ether linkage can be selectively cleaved to deprotect the hydroxyl group. Various methods have been developed for this deallylation, often employing transition metal catalysts. One mild and efficient method utilizes a combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl2), and a palladium catalyst. organic-chemistry.org This method is valued for its chemoselectivity and compatibility with various functional groups. organic-chemistry.org
Derivatization Strategies for Advanced Synthetic Applications
The strategic modification of 4-(Allyloxy)-3-methoxybenzaldehyde allows for the synthesis of a wide range of derivatives with potential applications in various fields. These strategies involve the interconversion of its functional groups and its use as a scaffold to build more complex molecules.
The functional groups of 4-(Allyloxy)-3-methoxybenzaldehyde can be interconverted to facilitate subsequent reactions. A key transformation is the Claisen rearrangement of the allyl ether. This thermal -sigmatropic rearrangement typically involves heating the compound, which leads to the migration of the allyl group to the ortho position of the hydroxyl group, forming 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.commychemblog.comwikipedia.orgorganic-chemistry.org This reaction can be carried out in solvents like N-methylpyrrolidone (NMP) under microwave irradiation, achieving high yields. chemicalbook.com For instance, heating 4-(allyloxy)-3-methoxybenzaldehyde in NMP at 200°C for 3 hours resulted in a 92% yield of 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.com
Protecting group strategies are also employed to selectively mask certain functional groups while others react. For example, the hydroxyl group in the rearranged product can be protected to allow for further modifications at other positions.
Another important functional group interconversion is the deprotection of the allyl ether to reveal a hydroxyl group. This can be achieved using various reagents, including palladium-based catalysts. organic-chemistry.org For instance, the combination of polymethylhydrosiloxane (PMHS), ZnCl2, and Pd(PPh3)4 can be used for the deprotection of allyl ethers under mild conditions. organic-chemistry.org
The aldehyde group itself can undergo various transformations. For example, it can be converted to an oxime, which can then be reduced to an amine. researchgate.net
| Transformation | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | N-methylpyrrolidone (NMP), 200°C, 3 hours (microwave) | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 92% | chemicalbook.com |
| O-Deallylation | Pd/C, basic conditions | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | - | organic-chemistry.org |
| Acetylation | Acetic anhydride, 10% NaOH | 4-Acetyloxy-3-methoxybenzaldehyde | - | rfppl.co.in |
4-(Allyloxy)-3-methoxybenzaldehyde serves as a key starting material for the synthesis of a variety of complex molecular scaffolds, including chalcones, chromones, pyrazoles, and macrocycles.
Chalcones are synthesized through the Claisen-Schmidt condensation of 4-(allyloxy)-3-methoxybenzaldehyde (or its derivatives like vanillin) with various acetophenones in the presence of a base, such as sodium hydroxide (B78521), or an acid catalyst. ufms.brnih.govresearchgate.netresearchgate.netrsc.org The reaction involves an aldol (B89426) condensation followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of chalcones. ufms.brresearchgate.net For example, the reaction of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with appropriate acetophenone (B1666503) derivatives in the presence of sodium hydroxide in ethanol (B145695) yields a series of chalcone (B49325) derivatives. researchgate.net
Chromone (B188151) derivatives can be synthesized from chalcones derived from 4-(allyloxy)-3-methoxybenzaldehyde. One common method is the oxidative cyclization of the corresponding 2'-hydroxychalcone. ijrpc.com Another approach involves the reaction of a hydroxyacetophenone with an acyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in pyridine, which can lead to the formation of the chromone ring. nih.gov Various synthetic methods for chromones exist, often requiring acidic or basic conditions for the final cyclization step. ijrpc.comarkat-usa.org
| Scaffold | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Chalcones | Claisen-Schmidt Condensation | Acetophenones, NaOH or acid catalyst | ufms.brnih.govresearchgate.netrsc.org |
| Chromones | Oxidative Cyclization of 2'-Hydroxychalcones | H2O2, KOH-MeOH (AFO reaction) | ijrpc.com |
| Chromones | Modified Baker-Venkataraman Reaction | Acyl chloride, DBU, pyridine | nih.gov |
Pyrazole (B372694) derivatives can be synthesized from chalcones derived from 4-(allyloxy)-3-methoxybenzaldehyde. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common method for constructing the pyrazole ring. nih.govrsc.org For example, a chalcone can react with hydrazine hydrate to form a pyrazoline, which can then be oxidized to the corresponding pyrazole. rsc.org
Alternatively, pyrazole-4-carbaldehydes can be synthesized through the Vilsmeier-Haack reaction of hydrazones. researchgate.netchemmethod.com This involves reacting a hydrazone with a formylating agent like a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). chemmethod.com The resulting 4-formylpyrazole can be further modified.
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Chalcone | Hydrazine hydrate | Pyrazole derivative | nih.govrsc.org |
| Hydrazone | POCl3, DMF (Vilsmeier-Haack reaction) | 4-Formylpyrazole derivative | chemmethod.com |
4-(Allyloxy)-3-methoxybenzaldehyde is a crucial precursor for the synthesis of specific calixarenes. Calixarenes are macrocyclic compounds formed by the condensation of a phenol with an aldehyde. wikipedia.org In this context, 4-(allyloxy)-3-methoxybenzaldehyde acts as the aldehyde component.
The synthesis of C-4-allyloxy-3-methoxyphenylcalix resorcinarene (B1253557) involves a multi-step process. First, 4-(allyloxy)-3-methoxybenzaldehyde is synthesized from vanillin (B372448). This is then reacted with resorcinol (B1680541) in the presence of an acid catalyst, such as hydrochloric acid, in ethanol. The reaction is typically refluxed for an extended period, leading to the formation of the macrocyclic calixarene (B151959) structure. researchgate.net The resulting C-4-allyloxy-3-methoxyphenylcalix resorcinarene has been synthesized with a yield of 78.17%. researchgate.net
| Macrocycle | Precursors | Key Reaction | Yield | Reference |
|---|---|---|---|---|
| C-4-allyloxy-3-methoxyphenylcalix resorcinarene | 4-(Allyloxy)-3-methoxybenzaldehyde, Resorcinol | Acid-catalyzed condensation | 78.17% | researchgate.net |
The aldehyde functionality of 4-(allyloxy)-3-methoxybenzaldehyde and its derivatives is a key handle for the construction of fused heterocyclic systems. For example, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction involving an alcohol, ethyl acetoacetate, phenylhydrazine, and malononitrile, where a derivative of 4-(allyloxy)-3-methoxybenzaldehyde could serve as the aldehyde source. nih.gov
Furthermore, the Claisen rearrangement product, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, provides a scaffold for creating fused systems. The ortho-allyl and hydroxyl groups can participate in cyclization reactions to form various heterocyclic rings fused to the benzene ring.
Design and Synthesis of Complex Molecular Scaffolds
Synthesis of Curcumin (B1669340) Analogs
4-(Allyloxy)-3-methoxybenzaldehyde serves as a key building block in the synthesis of various curcumin analogs. Curcumin, a natural diarylheptanoid, has attracted significant attention for its diverse biological activities. However, its therapeutic potential is often limited by poor bioavailability and chemical instability. To address these limitations, researchers have focused on synthesizing curcumin analogs with modified structures to enhance their pharmacological properties. The allyloxy group in 4-(Allyloxy)-3-methoxybenzaldehyde provides a versatile handle for creating these novel analogs.
The synthesis of curcumin analogs typically involves a condensation reaction between a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), and an aromatic aldehyde. In this context, 4-(Allyloxy)-3-methoxybenzaldehyde is used as the aromatic aldehyde component. The reaction is often catalyzed by a base, such as sodium hydroxide, or by using a boron complex to direct the condensation.
One common synthetic strategy is the Pfitzinger reaction or a similar condensation method. For instance, the reaction of 4-(Allyloxy)-3-methoxybenzaldehyde with a suitable ketone under basic conditions leads to the formation of the characteristic diarylheptanoid backbone of curcumin analogs. The resulting structures can then be further modified.
A significant area of investigation involves the Knoevenagel condensation of curcuminoids. In this approach, new 4-arylidene curcumin analogs have been synthesized by reacting curcumin or its derivatives with various aromatic aldehydes. nih.gov While this specific example starts with curcumin, the underlying principle of condensing an aldehyde with a diketone is central to the synthesis of the parent curcuminoids themselves, where 4-(Allyloxy)-3-methoxybenzaldehyde would be a starting material.
The synthesis of monocarbonyl analogs of curcumin, which often exhibit improved stability, also utilizes derivatives of 4-(Allyloxy)-3-methoxybenzaldehyde. These syntheses might involve the reaction of two equivalents of the aldehyde with a cyclic ketone, such as 1-methylpiperidin-4-one, under microwave irradiation with a catalyst like sodium hydroxide. unpad.ac.id This method provides an efficient route to novel curcuminoids with potentially enhanced cytotoxic activities. unpad.ac.id
Furthermore, the synthesis of symmetric curcumin analogs can be achieved by reacting two equivalents of a substituted benzaldehyde (B42025), such as 4-(Allyloxy)-3-methoxybenzaldehyde, with 2,4-pentanedione. unc.edu The reaction conditions can be controlled to favor the formation of the desired symmetric product. unc.edu
The research into curcumin analogs is extensive, with numerous synthetic modifications being explored. These include altering the substituents on the phenyl rings, changing the β-diketone moiety to a monoketone or a heteroaromatic ring, and creating derivatives through polymerization or complexation with metals. globalresearchonline.net The use of 4-(Allyloxy)-3-methoxybenzaldehyde in these syntheses allows for the introduction of an allyloxy group, which can influence the molecule's solubility, lipophilicity, and interaction with biological targets.
Table 1: Examples of Curcumin Analogs and Synthetic Approaches
| Analog Type | General Synthetic Approach | Starting Aldehyde Example | Key Features of Analogs |
| Symmetric Diarylheptanoids | Condensation of 2 equivalents of aldehyde with a β-diketone (e.g., 2,4-pentanedione). unc.edu | 4-(Allyloxy)-3-methoxybenzaldehyde | Possess two identical substituted phenyl rings. |
| Monocarbonyl Analogs | Condensation of 2 equivalents of aldehyde with a cyclic ketone (e.g., 1-methylpiperidin-4-one). unpad.ac.id | Methoxybenzaldehyde derivatives unpad.ac.id | The central β-diketone is replaced by a single ketone, potentially improving stability. nih.gov |
| 4-Arylidene Curcumin Analogs | Knoevenagel condensation of a curcuminoid with an aromatic aldehyde. nih.gov | Various aromatic aldehydes nih.gov | Introduces a third arylvinyl moiety, which can enhance biological activity. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a primary tool for determining the precise structure of 4-(Allyloxy)-3-methoxybenzaldehyde by mapping the chemical environments of its proton and carbon nuclei.
The ¹H NMR spectrum provides a definitive fingerprint of the proton environments within the molecule. Analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) allows for the unambiguous assignment of each proton signal. The aldehydic proton is readily identified as a singlet in the downfield region at approximately 9.84 ppm. The protons on the aromatic ring appear as distinct multiplets between 6.98 and 7.43 ppm, with their splitting patterns revealing their substitution pattern. The allyl group protons are characterized by a complex set of signals, including a multiplet for the internal methine proton around 6.08 ppm and two doublets of doublets for the terminal vinyl protons at 5.43 and 5.31 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) resonate around 4.69 ppm. The sharp singlet for the methoxy (B1213986) group protons appears at approximately 3.90 ppm.
Table 1: ¹H NMR Chemical Shift Data for 4-(Allyloxy)-3-methoxybenzaldehyde Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 9.84 | s | - | 1H | CHO |
| 7.43 | dd | 8.2, 1.8 | 1H | Ar-H6 |
| 7.39 | d | 1.8 | 1H | Ar-H2 |
| 6.98 | d | 8.2 | 1H | Ar-H5 |
| 6.08 | m | - | 1H | OCH₂CH =CH₂ |
| 5.43 | dd | 17.3, 1.5 | 1H | OCH₂CH=CH ₂ (trans) |
| 5.31 | dd | 10.5, 1.3 | 1H | OCH₂CH=CH ₂ (cis) |
| 4.69 | dt | 5.3, 1.5 | 2H | OCH ₂CH=CH₂ |
| 3.90 | s | - | 3H | OCH₃ |
s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets
Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a 101 MHz spectrum in CDCl₃, the aldehydic carbonyl carbon gives a characteristic signal at approximately 190.9 ppm. The aromatic carbons resonate in the range of 111.3 to 153.8 ppm, with the oxygen-substituted carbons (C3 and C4) appearing at the most downfield shifts. The carbons of the allyl group are found at 132.6 ppm (-CH=), 112.1 ppm (=CH₂), and 70.0 ppm (-OCH₂-). The methoxy carbon signal is observed at 56.1 ppm.
Table 2: ¹³C NMR Chemical Shift Data for 4-(Allyloxy)-3-methoxybenzaldehyde Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 190.9 | C HO |
| 153.8 | C4 |
| 149.9 | C3 |
| 132.6 | OCH₂C H=CH₂ |
| 130.2 | C1 |
| 126.5 | C6 |
| 113.3 | OCH₂CH=C H₂ |
| 112.1 | C5 |
| 111.3 | C2 |
| 70.0 | OC H₂CH=CH₂ |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. sdsu.edu For 4-(allyloxy)-3-methoxybenzaldehyde, cross-peaks would be expected between the aromatic protons H-5 (δ 6.98) and H-6 (δ 7.43), confirming their ortho relationship. Strong correlations would also be observed within the allyl group spin system: between the O-CH₂ protons (δ 4.69) and the adjacent vinyl proton (δ 6.08), and between this vinyl proton and the terminal vinyl protons (δ 5.43 and 5.31). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. sdsu.eduwikipedia.org Key correlations would be seen between the methoxy protons (δ 3.90) and the methoxy carbon (δ 56.1), the O-CH₂ protons (δ 4.69) and the O-CH₂ carbon (δ 70.0), and each aromatic proton with its corresponding aromatic carbon. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. sdsu.eduwikipedia.org Important HMBC correlations would include:
The aldehydic proton (δ 9.84) to the aromatic carbons C-2 (δ 111.3) and C-6 (δ 126.5).
The O-CH₂ protons of the allyl group (δ 4.69) to the aromatic carbon C-4 (δ 153.8).
The methoxy protons (δ 3.90) to the aromatic carbon C-3 (δ 149.9). These correlations unequivocally confirm the placement of the aldehyde, methoxy, and allyloxy groups on the benzene (B151609) ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The infrared (IR) spectrum of 4-(Allyloxy)-3-methoxybenzaldehyde displays characteristic absorption bands that signal the presence of its key functional groups. By comparing with structurally similar molecules like vanillin (B372448) and 4-benzyloxy-3-methoxybenzaldehyde, the principal absorptions can be assigned. nih.govnih.govnist.gov The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1670 cm⁻¹. The aldehydic C-H stretch usually appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the aryl ether and methoxy groups give rise to strong bands, typically between 1270 cm⁻¹ and 1020 cm⁻¹. blogspot.com
Table 3: Expected Characteristic IR Absorptions for 4-(Allyloxy)-3-methoxybenzaldehyde
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| 2980-2850 | C-H Stretch | Aliphatic (Methoxy & Allyl CH₂) |
| ~2820 & ~2720 | C-H Stretch | Aldehyde (Fermi resonance doublet) |
| ~1680 | C=O Stretch | Aldehyde |
| ~1640 | C=C Stretch | Alkene (Allyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1260 & ~1030 | C-O Stretch | Aryl Ether |
A more detailed analysis of the vibrational spectra involves assigning specific bands to particular vibrational modes of the molecule, such as stretching, bending, and torsional motions. While a definitive assignment often requires computational support from methods like Density Functional Theory (DFT), a general analysis can be performed based on established group frequencies. researchgate.net
Aromatic Ring Modes : The benzene ring exhibits several characteristic in-plane and out-of-plane bending and stretching modes. The C-H stretching vibrations occur above 3000 cm⁻¹. The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is indicative of the 1,2,4-trisubstitution pattern.
Aldehyde Group Vibrations : In addition to the C=O and C-H stretching modes, the in-plane C-H bending of the aldehyde group is expected around 1390 cm⁻¹.
Allyl Group Vibrations : The allyl group contributes several characteristic bands. The =C-H stretching is found above 3000 cm⁻¹. The C=C double bond stretch appears near 1640 cm⁻¹. The out-of-plane C-H bending (wagging) of the terminal vinyl group gives rise to two strong bands in the 1000-900 cm⁻¹ region.
Methoxy Group Vibrations : The symmetric and asymmetric C-H stretching of the methyl group are observed in the 2960-2850 cm⁻¹ region. The C-H bending (scissoring and rocking) modes appear around 1460 cm⁻¹ and 1170 cm⁻¹, respectively.
This combination of 1D and 2D NMR with vibrational spectroscopy provides a robust and unambiguous structural determination of 4-(Allyloxy)-3-methoxybenzaldehyde.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-(Allyloxy)-3-methoxybenzaldehyde, with a molecular formula of C₁₁H₁₂O₃, the nominal molecular weight is 192 g/mol . MS is crucial for confirming this molecular weight and for deducing the compound's structure by analyzing the fragmentation patterns of its molecular ion.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺˙), which is a radical cation, and a series of fragment ions. The analysis of these fragments provides a molecular fingerprint that aids in structural identification.
For 4-(Allyloxy)-3-methoxybenzaldehyde, the molecular ion peak [M]⁺˙ would be observed at an m/z of 192. The fragmentation is expected to follow pathways characteristic of alkoxy benzaldehydes. Key expected fragmentation events include:
Loss of the allyl group: Cleavage of the ether bond can result in the loss of the allyl radical (•CH₂CH=CH₂), leading to a significant peak at m/z 151. This fragment corresponds to the 4-hydroxy-3-methoxybenzaldehyde cation.
Loss of a hydrogen atom: A peak at m/z 191 ([M-H]⁺) can occur due to the loss of a hydrogen atom from the aldehyde group.
Loss of carbon monoxide: The aldehyde functional group can lose a molecule of carbon monoxide (CO), resulting in a fragment ion at m/z 164 ([M-CO]⁺˙).
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the methoxy group would produce a fragment at m/z 177, while the loss of formaldehyde (B43269) (CH₂O) could lead to a fragment at m/z 162.
Allyl cation: A peak at m/z 41 corresponding to the allyl cation [C₃H₅]⁺ is also highly probable.
The relative abundance of these fragments helps in confirming the arrangement of the functional groups on the benzene ring.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. edqm.eu It is ideally suited for the analysis of volatile and thermally stable compounds like 4-(Allyloxy)-3-methoxybenzaldehyde.
In a typical GC-MS analysis, the compound would first be separated from a sample matrix on a GC column. The retention time, which is the time it takes for the compound to pass through the column, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). Following separation, the eluted compound enters the mass spectrometer, where it is ionized (commonly by EI), and a mass spectrum is generated. This allows for definitive identification by matching both the retention time and the mass spectrum against a reference standard or a spectral library. GC-MS is particularly valuable for quantifying the compound in complex mixtures and for identifying impurities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass.
For 4-(Allyloxy)-3-methoxybenzaldehyde, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This high-resolution data is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Nominal Mass | 192 u |
| Monoisotopic Mass | 192.078644 Da |
An HRMS measurement confirming a mass close to 192.0786 Da would provide strong evidence for the elemental formula C₁₁H₁₂O₃, significantly increasing the confidence in the compound's identification.
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the atomic and molecular structure of crystalline materials. ksu.edu.sa By analyzing the diffraction pattern produced when X-rays interact with a crystal, one can determine the arrangement of atoms in the crystal lattice.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. uhu-ciqso.es This technique requires a single, high-quality crystal of the compound. The crystal is mounted on a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the precise positions of all atoms in the molecule can be determined.
A successful SC-XRD analysis of 4-(Allyloxy)-3-methoxybenzaldehyde would yield detailed structural information, including:
Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.
Space group: The symmetry operations that describe the arrangement of molecules within the crystal.
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Torsional angles: Information about the conformation of the molecule, such as the orientation of the allyl and methoxy groups relative to the benzene ring.
Intermolecular interactions: Details on how the molecules pack together in the solid state, including any hydrogen bonding or van der Waals interactions.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Such calculations would be instrumental in understanding the nuanced properties of 4-(Allyloxy)-3-methoxybenzaldehyde.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-(Allyloxy)-3-methoxybenzaldehyde, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Furthermore, a conformational analysis would be necessary to identify the different spatial arrangements (conformers) of the flexible allyloxy group and to determine their relative stabilities. While detailed studies on the planarity and orientation of methoxy (B1213986) and aldehyde groups in related benzaldehydes exist, specific optimized parameters and conformational preferences for 4-(Allyloxy)-3-methoxybenzaldehyde are not documented.
Theoretical Prediction of Vibrational Frequencies
DFT methods are widely used to predict the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the stretching and bending of chemical bonds. A theoretical vibrational analysis of 4-(Allyloxy)-3-methoxybenzaldehyde would allow for the identification of characteristic frequencies associated with the allyl group, the methoxy group, the benzaldehyde (B42025) moiety, and the aromatic ring. However, no such theoretical vibrational data has been reported for this specific compound.
Computational Spectroscopic Simulations (NMR, UV-Vis, IR, Raman)
Beyond vibrational frequencies, computational methods can simulate various types of spectra. The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) electronic transitions, and full Infrared (IR) and Raman spectra would provide a detailed spectroscopic profile of 4-(Allyloxy)-3-methoxybenzaldehyde. These simulations, when compared with experimental data, can confirm the molecular structure and provide a deeper understanding of its electronic environment. At present, simulated spectroscopic data for this compound are not available in the scientific literature.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational chemistry provides valuable tools to probe these characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. An FMO analysis of 4-(Allyloxy)-3-methoxybenzaldehyde would reveal the distribution of these orbitals and provide insights into its reactive sites. Without dedicated computational studies, the specific HOMO-LUMO energies and their spatial distributions for this molecule remain unknown.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map of 4-(Allyloxy)-3-methoxybenzaldehyde would highlight the electron-rich regions (typically around oxygen atoms) and electron-poor regions (often near hydrogen atoms), offering a predictive tool for its interaction with other chemical species. As with other computational descriptors, MEP maps for this specific compound have not been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. This approach provides quantitative insight into the bonding and electronic structure of a molecule, revealing the nature of orbital interactions and their contribution to molecular stability.
For 4-(Allyloxy)-3-methoxybenzaldehyde, an NBO analysis would elucidate the distribution of electron density and the key intramolecular interactions governed by its functional groups: the aldehyde, methoxy, and allyloxy substituents on the benzene (B151609) ring. The analysis quantifies charge transfer between filled "donor" orbitals (like lone pairs or bonds) and empty "acceptor" orbitals (like antibonding orbitals), with the stabilization energy (E(2)) indicating the strength of these interactions.
Key expected findings from an NBO analysis of this molecule would include:
Charge Distribution: A significant negative natural charge would be localized on the oxygen atoms of the carbonyl, methoxy, and allyloxy groups due to their high electronegativity. The carbonyl carbon and the attached aldehyde hydrogen would exhibit positive charges, highlighting the electrophilic nature of the aldehyde group.
Hyperconjugation: The analysis would also reveal hyperconjugative interactions, such as those between the C-H or C-C σ bonds of the allyl group and adjacent antibonding orbitals, which contribute to conformational stability.
The table below provides an illustrative representation of the principal donor-acceptor interactions that would be expected from a second-order perturbation theory analysis within the NBO framework for 4-(Allyloxy)-3-methoxybenzaldehyde.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (Omethoxy) | π* (C3-C4) | High | p-π Conjugation |
| LP (Oallyloxy) | π* (C4-C5) | High | p-π Conjugation |
| π (C1-C6) | π* (C=O) | Moderate | π-π Conjugation |
| LP (Ocarbonyl) | σ* (Caldehyde-H) | Moderate | n-σ* Interaction |
This table is an illustrative example of expected interactions and their relative strengths based on computational studies of similar aromatic aldehydes and ethers. Actual E(2) values would require specific quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By employing methods such as Density Functional Theory (DFT), researchers can calculate the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, reaction rates, and selectivity, providing insights that are often difficult to obtain experimentally.
A primary reaction pathway of significant interest for 4-(Allyloxy)-3-methoxybenzaldehyde is the aromatic Claisen rearrangement . This intramolecular, pericyclic nih.govnih.gov-sigmatropic rearrangement is a well-known reaction for aryl allyl ethers. wikipedia.org
A computational investigation of this mechanism would involve the following steps:
Reactant Optimization: The ground-state geometry of 4-(Allyloxy)-3-methoxybenzaldehyde would be optimized to find its most stable conformation.
Transition State Search: The key step is locating the transition state (TS) for the nih.govnih.gov-sigmatropic shift. This is expected to be a concerted, six-membered, chair-like cyclic structure. organic-chemistry.org The activation energy (ΔG‡) for this step, which is the difference in energy between the reactant and the TS, would determine the kinetic feasibility of the reaction.
Regioselectivity Analysis: The allyl group can rearrange to either of the two ortho positions (C2 or C6) relative to the allyloxy group. These two pathways are not equivalent due to the influence of the methoxy and aldehyde substituents. Computational modeling can determine the preferred pathway by comparing the activation energies of the two respective transition states. Studies on substituted aryl ketones have shown that electron-withdrawing groups can strongly direct the rearrangement. nih.gov
Intermediate and Product Formation: The rearrangement initially yields a non-aromatic cyclohexadienone intermediate. This intermediate would then undergo a computationally modeled tautomerization (keto-enol) to restore aromaticity, leading to the final stable phenol (B47542) product, 5-allyl-4-hydroxy-3-methoxybenzaldehyde.
Computational studies on the Claisen rearrangement of similar aryl propargyl ethers have demonstrated that DFT methods can effectively model the reaction cascades and explain the influence of substituents on reactivity and regioselectivity. nsf.gov Such an approach for 4-(Allyloxy)-3-methoxybenzaldehyde would provide a complete energetic profile of the reaction, clarifying the role of the substituents in influencing the reaction barrier and outcome.
Applications in Advanced Materials and Polymer Chemistry
Role as a Monomer for Polymerization Processes
4-(Allyloxy)-3-methoxybenzaldehyde serves as a versatile monomer in various polymerization processes, contributing to the synthesis of novel polymers with tailored properties. The presence of the allyl group allows it to participate in polymerization reactions, forming the backbone or side chains of a polymer.
While direct synthesis of α,ω-diene functionalized carboxylic ester monomers from 4-(allyloxy)-3-methoxybenzaldehyde is a specific area of research, the principles are well-established through studies on similar vanillin (B372448) derivatives. researchgate.netmdpi.com The general strategy involves chemically modifying the aldehyde group to introduce a second terminal double bond, thereby creating an α,ω-diene monomer. This type of monomer is particularly suited for Acyclic Diene Metathesis (ADMET) polymerization, a powerful technique for creating well-defined polymers. rsc.org
For instance, a potential synthetic route could involve the conversion of the aldehyde group to a hydroxyl group via reduction, followed by esterification with an unsaturated fatty acid containing a terminal double bond, such as 10-undecenoic acid. The resulting molecule would possess two terminal double bonds, one from the allyloxy group and the other from the fatty acid chain, making it an ideal candidate for ADMET polymerization to produce bio-based polyesters. mdpi.com Research on diene monomers derived from vanillin and fatty acids has demonstrated the feasibility of this approach, yielding high molecular weight thermoplastic materials. researchgate.net
Table 1: Potential α,ω-Diene Monomers from Vanillin Derivatives and their Polymerization
| Monomer Type | Precursor | Polymerization Method | Resulting Polymer | Reference |
| Diene Monomer | Vanillin and Fatty Acids | ADMET, Thiol-ene Addition, Polycondensation | High Molecular Weight Thermoplastics | researchgate.net |
| Diol Monomer | Vanillin | Polycondensation | Polyesters and Polyurethanes | nih.gov |
| Diene Monomer | Vanillin | ADMET | High-Molecular-Weight Polyesters | mdpi.comresearchgate.net |
The incorporation of 4-(allyloxy)-3-methoxybenzaldehyde into existing polymer matrices can significantly modify their properties. The allyl ether group can act as a reactive site for various chemical modifications. For example, in radical polymerization processes, allyl ethers can function as retarders and chain transfer agents, which can be utilized to control the polymerization kinetics and the molecular weight of the resulting polymer. researchgate.net
Furthermore, the aldehyde functionality can be leveraged for post-polymerization modification. For instance, a polymer containing units of 4-(allyloxy)-3-methoxybenzaldehyde can be cross-linked or functionalized through reactions of the aldehyde group, such as reductive amination. nih.govnih.gov This allows for the tuning of the polymer's mechanical, thermal, and chemical properties after its initial synthesis. The ability to introduce functionalities in a controlled manner is crucial for the development of advanced materials. acs.org The cross-linking of polymers through the formation of a three-dimensional network enhances their strength, elasticity, and thermal stability. specialchem.comebeammachine.comyoutube.com
Contributions to Bio-based Material Development
As a derivative of vanillin, 4-(allyloxy)-3-methoxybenzaldehyde is at the forefront of the development of bio-based and sustainable materials. Vanillin itself is a promising bio-based building block for aromatic polymers. nih.gov The use of vanillin and its derivatives, such as vanillic acid, in the synthesis of bio-based polyesters and polyurethanes has been extensively explored. oup.comoup.comresearchgate.net These materials offer a renewable alternative to petroleum-based polymers, contributing to a more sustainable chemical industry.
The synthesis of polyesters from vanillin-based Schiff base and cinnamic acid derivatives has yielded materials with high glass transition temperatures and good thermal stability, making them suitable for use as engineering thermoplastics. oup.com The development of such high-performance bio-based polymers is a critical step towards reducing our reliance on fossil fuels.
Design of New Polymer Architectures with Tailored Properties
The dual functionality of 4-(allyloxy)-3-methoxybenzaldehyde provides a platform for the design of novel polymer architectures with precisely controlled properties. The ability to participate in different types of polymerization reactions, including ADMET and radical polymerization, allows for the creation of a wide range of polymer structures, from linear thermoplastics to cross-linked thermosets. researchgate.netresearchgate.netspecialchem.com
ADMET polymerization, in particular, is known for its ability to produce polymers with well-defined structures and low polydispersity. rsc.org By using monomers like a di-functionalized 4-(allyloxy)-3-methoxybenzaldehyde, it is possible to create polymers with specific sequences of functional groups along the backbone, leading to materials with highly tailored thermal and mechanical properties. mdpi.com Furthermore, the reactive allyl and aldehyde groups offer opportunities for post-polymerization modifications, enabling the creation of complex polymer architectures such as block copolymers and functionalized polymer vesicles. nih.govnih.govacs.org The versatility of this monomer opens up new avenues for the rational design of advanced polymer materials for a variety of applications.
Future Directions in Research
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to 4-(allyloxy)-3-methoxybenzaldehyde and its derivatives is a critical area for future research. Current synthetic methods often rely on traditional techniques that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future efforts should be directed towards the adoption of green chemistry principles to overcome these limitations.
One promising approach involves the use of water as a solvent and nitric acid as an oxidant for the synthesis of related benzaldehyde (B42025) derivatives, a method that has been shown to be efficient and environmentally friendly for the synthesis of 3-methoxybenzaldehyde. google.com This approach, which is characterized by simple operation, readily available and inexpensive raw materials, and minimal equipment requirements, aligns with the principles of green and sustainable industrial production. google.com The application of such a methodology to the synthesis of 4-(allyloxy)-3-methoxybenzaldehyde could significantly reduce the environmental impact of its production.
Furthermore, research into catalytic systems for the synthesis and transformation of this compound is warranted. The use of catalysts, as opposed to stoichiometric reagents, minimizes waste by enabling reactions to proceed with high efficiency and selectivity in small quantities. altex.org Exploring novel catalysts could lead to more sustainable and atom-economical synthetic pathways.
Future research in this area could focus on the following:
Adaptation of water-based oxidation methods for the synthesis of 4-(allyloxy)-3-methoxybenzaldehyde.
Development of novel and recyclable catalytic systems for the allylation of vanillin (B372448) to produce the target compound.
Investigation of solvent-free or microwave-assisted reaction conditions to enhance reaction rates and reduce energy consumption.
| Synthetic Approach | Key Features | Potential Advantages |
| Water-based oxidation | Uses water as a solvent and nitric acid as an oxidant. google.com | Environmentally friendly, low cost, simple operation. google.com |
| Catalytic methods | Employs catalysts instead of stoichiometric reagents. altex.org | Minimizes waste, high efficiency, high selectivity. altex.org |
| Microwave-assisted synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, potential for improved yields. |
In-depth Mechanistic Investigations of Complex Transformations
The allyloxy group in 4-(allyloxy)-3-methoxybenzaldehyde is a key functional group that can participate in a variety of complex chemical transformations, most notably the Claisen rearrangement. A thorough understanding of the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic applications.
The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that typically occurs upon heating, converting allyl phenyl ethers into ortho-allyl phenols. In the case of 4-(allyloxy)-3-methoxybenzaldehyde, this rearrangement would lead to the formation of 3-allyl-4-hydroxy-5-methoxy-benzaldehyde. chemicalbook.com While the general mechanism of the Claisen rearrangement is well-established, involving a concerted pericyclic transition state, the specific substituent effects and regioselectivity in polysubstituted aromatic systems like 4-(allyloxy)-3-methoxybenzaldehyde warrant further investigation. masterorganicchemistry.comnih.gov
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the transition state geometries, activation energies, and the electronic and steric effects of substituents on the rearrangement. nih.gov For instance, DFT calculations have been used to understand the regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones, revealing the significant influence of electron-withdrawing groups. nih.gov Similar computational studies on 4-(allyloxy)-3-methoxybenzaldehyde could elucidate the role of the aldehyde and methoxy (B1213986) groups in directing the rearrangement.
Future research should aim to:
Conduct detailed kinetic and mechanistic studies of the Claisen rearrangement of 4-(allyloxy)-3-methoxybenzaldehyde under various conditions (thermal, microwave-assisted, catalytic).
Utilize computational modeling to investigate the transition state structures and energy profiles of the rearrangement and other potential transformations.
Explore the potential for asymmetric catalysis to achieve enantioselective Claisen rearrangements, leading to chiral building blocks for pharmaceutical synthesis. rsc.org
| Transformation | Description | Key Research Focus |
| Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl ether. masterorganicchemistry.com | Mechanistic details, substituent effects, regioselectivity, and potential for asymmetric catalysis. nih.govrsc.org |
| Other Pericyclic Reactions | Potential for other cycloaddition or sigmatropic reactions. | Exploration of reaction conditions to favor alternative reaction pathways. |
Rational Design of New Functional Materials Derived from the Compound
The unique chemical structure of 4-(allyloxy)-3-methoxybenzaldehyde makes it an attractive building block for the synthesis of new functional materials, including polymers and metal-organic frameworks (MOFs). The aldehyde and allyl groups provide reactive sites for polymerization and post-synthetic modification.
The aldehyde functionality can be utilized in condensation reactions to form Schiff bases or other polymeric structures. For example, new polymers have been synthesized from related diamine and aldehyde-containing monomers. kashanu.ac.ir Similarly, the aldehyde group of 4-(allyloxy)-3-methoxybenzaldehyde could be reacted with various diamines or other difunctional monomers to create novel polymers with tailored properties.
The allyl group offers another avenue for polymerization through radical or metathesis polymerization. Furthermore, the Claisen rearrangement product, 3-allyl-4-hydroxy-5-methoxy-benzaldehyde, possesses a reactive allyl group and a phenolic hydroxyl group, both of which can be further functionalized to create monomers for polymerization or as ligands for the synthesis of functional MOFs. researchgate.netCurrent time information in Bangalore, IN.
The rational design of these materials involves a deep understanding of structure-property relationships. By carefully selecting co-monomers or metal nodes and linkers, it is possible to create materials with desired thermal, optical, or mechanical properties.
Key areas for future research include:
Synthesis and characterization of novel polymers derived from 4-(allyloxy)-3-methoxybenzaldehyde and its rearranged isomer.
Exploration of the use of this compound and its derivatives as organic linkers for the construction of functional MOFs with applications in gas storage, separation, or catalysis. researchgate.netCurrent time information in Bangalore, IN.
Investigation of the properties of the resulting materials, including their thermal stability, photophysical properties, and potential for applications in areas such as sensors, coatings, or biomedical devices.
| Material Type | Synthetic Strategy | Potential Applications |
| Polymers | Condensation polymerization via the aldehyde group; radical or metathesis polymerization of the allyl group. kashanu.ac.ir | Specialty plastics, resins, and functional coatings. |
| Metal-Organic Frameworks (MOFs) | Use of the rearranged product as a functionalized organic linker. researchgate.netCurrent time information in Bangalore, IN. | Gas storage, chemical separations, catalysis. Current time information in Bangalore, IN. |
Q & A
Q. What are the optimized synthetic protocols for 4-(Allyloxy)-3-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between vanillin (4-hydroxy-3-methoxybenzaldehyde) and allyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol. Key parameters include:
- Temperature : Maintained at 78°C for 6 hours to ensure complete etherification .
- Workup : Post-reaction, the mixture is cooled, filtered, and washed with 1 M NaOH to remove unreacted vanillin. Ethyl acetate extraction followed by rotary evaporation yields the crude product (90% yield) .
- Purity : Recrystallization in ethanol or chromatography (TLC monitoring with dichloromethane) is recommended .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | Higher yield vs. NaOH/NaH |
| Solvent | Ethanol | Polar aprotic solvents reduce side reactions |
| Reaction Time | 6 hours | <4 hours leads to incomplete conversion |
Q. Which spectroscopic techniques are most effective for characterizing 4-(Allyloxy)-3-methoxybenzaldehyde?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the aldehyde proton at δ 9.8–10.2 ppm and allyloxy protons (δ 4.5–5.3 ppm for CH₂ and δ 5.8–6.1 ppm for CH₂=CH₂) .
- FTIR : Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C) .
- HRMS : Exact mass calculated for C₁₁H₁₂O₃: [M+H]⁺ = 193.0865; deviations >0.001 Da suggest impurities .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.88 (s, 1H, CHO), δ 6.90–7.20 (m, 3H, Ar-H) | |
| ¹³C NMR | δ 191.2 (CHO), δ 69.5 (OCH₂CH=CH₂) |
Q. How does the allyloxy group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The allyloxy moiety enables:
- Claisen Rearrangement : Heating to 150–200°C forms 2-allyl-4-hydroxy-3-methoxybenzaldehyde, useful for phenolic coupling .
- Thiol-ene Click Chemistry : Reacts with thiols under UV light for bioconjugation or polymer grafting .
- Epoxidation : Using m-CPBA or VO(acac)₂ to generate epoxide intermediates for crosslinking applications .
Advanced Research Questions
Q. What structure-activity relationships (SARs) govern the bioactivity of 4-(Allyloxy)-3-methoxybenzaldehyde derivatives?
- Methodological Answer :
- DNA-Binding Studies : Derivatives with bulkier substituents (e.g., benzyloxy instead of allyloxy) show stronger intercalation via π-π stacking (ΔTm = +5°C vs. control) .
- Antimicrobial Activity : Methoxy positioning (para vs. ortho) affects membrane permeability; para-substitution enhances activity by 40% .
- Docking Simulations : Molecular docking (AutoDock Vina) reveals that allyloxy groups reduce binding affinity to DNA (ΔG = -7.2 kcal/mol) compared to benzyloxy analogs (ΔG = -9.1 kcal/mol) due to reduced hydrophobic interactions .
Q. Table 3: Molecular Docking Results for DNA Interaction
| Derivative | ΔG (kcal/mol) | Binding Site | Reference |
|---|---|---|---|
| 4-(Allyloxy)-3-methoxy | -7.2 | Minor groove | |
| 4-(Benzyloxy)-3-methoxy | -9.1 | Intercalation |
Q. How can computational methods predict the crystal packing and hydrogen-bonding networks of 4-(Allyloxy)-3-methoxybenzaldehyde?
- Methodological Answer :
- Single-Crystal XRD : The aldehyde group exhibits disorder (occupancy ratio 0.559:0.441), with dihedral angles <3° between aromatic and benzimidazole rings in derivatives .
- Hirshfeld Surface Analysis : Reveals O–H⋯O (30%), C–H⋯π (15%), and π–π stacking (10%) interactions stabilizing the lattice .
- DFT Calculations (B3LYP/6-311G )**: Predicts electrostatic potential maps showing nucleophilic regions at the aldehyde oxygen and electrophilic zones on the allyl group .
Q. What catalytic systems enhance the efficiency of 4-(Allyloxy)-3-methoxybenzaldehyde in cross-coupling reactions?
- Methodological Answer :
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieves >80% yield for biaryl aldehyde derivatives .
- Photoredox Catalysis : Under blue LED light, Ru(bpy)₃Cl₂ catalyzes C–H functionalization at the allyl position with acrylates .
- Enzyme-Mediated Oxidation : Laccase (from Trametes versicolor) oxidizes the allyl group to epoxides in aqueous buffer (pH 5, 37°C) .
Data Contradictions and Resolutions
- Contradiction : reports weaker DNA binding for allyloxy derivatives compared to benzyloxy analogs, while suggests enhanced reactivity in catalytic applications.
- Resolution : The allyl group’s lower hydrophobicity reduces DNA affinity but increases flexibility for catalytic cross-coupling. Context-specific optimization is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
